3-(4-Methylcyclohexyl)azetidin-3-ol, also known as azetidin-3-ol, is a chemical compound with the molecular formula and a CAS number of 45347-82-8. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidin-3-ol is characterized by the presence of a hydroxyl group (-OH) attached to the azetidine ring, making it a significant structure in medicinal chemistry due to its potential biological activities.
The compound can be sourced from various chemical suppliers and databases, such as Chemsrc and Ambeed, which provide detailed information on its properties and safety data sheets. It is classified under organic compounds containing nitrogen and is specifically categorized as an alcohol due to its hydroxyl functional group.
The synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol can be achieved through several methods:
The molecular structure of 3-(4-Methylcyclohexyl)azetidin-3-ol features a four-membered azetidine ring with a hydroxyl group at the 3-position and a methylcyclohexyl group at the 4-position. The key structural data includes:
The InChI key for this compound is GMWFCJXSQQHBPI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
3-(4-Methylcyclohexyl)azetidin-3-ol participates in various chemical reactions typical for alcohols and nitrogen-containing compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create intermediates for further synthesis.
The mechanism of action for 3-(4-Methylcyclohexyl)azetidin-3-ol primarily involves its interaction with biological targets such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding with active sites on proteins, influencing enzyme activity or receptor binding affinity. Quantitative structure-activity relationship (QSAR) studies suggest that modifications to the azetidine ring can significantly alter its pharmacological profile .
The physical properties of 3-(4-Methylcyclohexyl)azetidin-3-ol include:
Chemical properties include its reactivity as an alcohol, allowing it to participate in various organic reactions such as oxidation and substitution .
3-(4-Methylcyclohexyl)azetidin-3-ol has potential applications in medicinal chemistry as a building block for pharmaceuticals due to its unique structural features that may exhibit biological activity. Its derivatives could be explored for their effectiveness in treating various conditions, including neurological disorders or as anti-inflammatory agents. Additionally, this compound serves as an important intermediate in organic synthesis pathways for developing more complex molecules .
The synthesis of 3-(4-methylcyclohexyl)azetidin-3-ol relies on advanced azetidine ring-forming methodologies. A prominent approach involves the nucleophilic ring closure of 1,3-bis-electrophiles with primary amines. Specifically, bis-triflates derived from 2-substituted-1,3-propanediols undergo alkylation with amines to construct the azetidine core under mild conditions, achieving yields exceeding 75% [2]. This method benefits from the in situ generation of reactive bis-triflates, minimizing side reactions.
Alternatively, intramolecular C–N bond formation via palladium-catalyzed amination enables azetidine synthesis from linear precursors containing the 4-methylcyclohexyl moiety. This catalytic approach leverages picolinamide (PA) as a directing group, facilitating γ-C–H activation to form the strained ring with low catalyst loadings (2–5 mol% Pd) [2] [5]. For precursors bearing the 4-methylcyclohexyl group, ring closure occurs regioselectively at the less sterically hindered position.
Table 1: Cyclization Methods for Azetidine Ring Synthesis
| Method | Key Reagent/Catalyst | Yield Range | Limitations |
|---|---|---|---|
| Bis-triflate alkylation | In situ bis-triflates | 75–85% | Requires anhydrous conditions |
| Palladium-catalyzed amination | Pd(OAc)₂/picolinamide | 65–78% | Moderate functional group tolerance |
| Electrocatalytic cyclization | Co-catalyst/electricity | 70–82% | Specialized equipment needed |
Regioselectivity in azetidine functionalization is critical for installing the 4-methylcyclohexyl group at C3. Directed C–H activation strategies using palladium or copper catalysts enable site-specific arylation or alkylation. For example, Suzuki–Miyaura coupling of 3-iodoazetidine with 4-methylcyclohexylboronic esters yields the 3-substituted azetidine under mild conditions (room temperature to 60°C), with regioselectivity >95% [2]. Transmetalation with aryl boronic acids occurs exclusively at the C3 position due to steric and electronic guidance from the adjacent nitrogen [3].
Protecting group tactics further enhance regiocontrol. The benzhydryl group shields the azetidine nitrogen during nucleophilic substitutions, permitting chemoselective functionalization at C3. Subsequent hydrogenolysis (H₂/Pd–C) cleaves the benzhydryl group without disrupting the 4-methylcyclohexyl substituent or the azetidine ring [1]. Electrophilic additions to N-unprotected azetidines, however, require Brønsted acid catalysis (e.g., TfOH) to direct C–H functionalization at C3 via Friedel–Crafts-type mechanisms [9].
The conformational dynamics of the 4-methylcyclohexyl group significantly influence stereoselectivity. Catalytic hydrogenation of 4-methylcyclohexanone-derived precursors using chiral catalysts (e.g., Ru-BINAP) generates the thermodynamically favored trans-4-methylcyclohexyl isomer with >90% diastereomeric excess (d.e.) [5]. The equatorial positioning of the methyl group minimizes 1,3-diaxial interactions, stabilizing the trans configuration.
Steric-directed introductions leverage bulky reagents to control stereochemistry. Nucleophilic additions to 4-methylcyclohexanone imines with azetidinyl anions favor attack anti to the methyl group, yielding the cis-configured product. Subsequent epimerization under basic conditions (K₂CO₃/DMF) can equilibrate toward the more stable trans isomer [1] [5]. Enantioselective reductions of 4-methylcyclohexylidene derivatives using chiral cobalt catalysts (e.g., β-ketoiminato Co(II)) achieve enantiomeric excess (e.e.) up to 88%, transferring chirality to the azetidine C3 position [2].
Table 2: Stereoselectivity in 4-Methylcyclohexyl Installation
| Method | Conditions | Diastereoselectivity | Key Isomer |
|---|---|---|---|
| Chiral hydrogenation | Ru-BINAP/H₂ (50 psi) | 90% d.e. | trans |
| Nucleophilic addition | Azetidinyl MgBr/THF, −78°C | 3:1 cis:trans | cis |
| Epimerization | K₂CO₃/DMF, 80°C | >95% d.e. | trans |
The tertiary alcohol at C3 is installed via late-stage oxidation or ring-functionalized precursors. Copper-catalyzed hydroxylation of 3-(4-methylcyclohexyl)azetidine using O₂ as the oxidant affords the 3-ol derivative in 40–60% yield, though overoxidation remains a challenge [4].
Superior yields (75–92%) are achieved through rearrangement strategies. Oxidative amination of homoallenic sulfamates bearing the 4-methylcyclohexyl group generates methyleneaziridine intermediates, which rearrange to azetidin-3-ones upon treatment with electrophilic oxygen sources. Stereoselective reduction (NaBH₄/MeOH) then delivers the 3-ol with >95% retention of configuration [4] [8]. Hypoiodite catalysis (t-BuOI) also facilitates cyclization of alkenylsulfonamides to azetidin-3-ols, where the iodine(III) intermediate directs exo-trig cyclization [2].
Boron "ate" complexes derived from 1-azabicyclo[1.1.0]butanes undergo 1,2-metalate shift upon protonation, enabling direct introduction of oxygenated groups at C3 with axial chirality transfer [8].
Hydrogenolysis conditions for benzhydryl deprotection require optimization: Polar protic solvents (MeOH/H₂O) at 25°C afford full conversion in 12 hours, whereas aprotic solvents (toluene) necessitate higher temperatures (80°C) and extended times (24 hours), risking azetidine ring degradation [1].
Cyclization reactions exhibit pronounced solvent dependence:
Acid-mediated deprotections (e.g., N-Boc cleavage to free the azetidine nitrogen) demand controlled stoichiometry. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at 20°C completes within 1 hour without epimerizing the 4-methylcyclohexyl group. Elevated temperatures (>40°C) induce racemization at C3 of the azetidine [6].
Table 3: Solvent/Temperature Optimization for Key Steps
| Reaction Step | Optimal Conditions | Yield | Suboptimal Conditions | Yield |
|---|---|---|---|---|
| Benzhydryl deprotection | H₂ (1 atm)/Pd–C, MeOH/H₂O, 25°C | 95% | H₂/Pd–C, toluene, 80°C | 60% |
| Azetidine cyclization | CH₃CN, 25°C | 82% | DMF, 25°C | 48% |
| N-Boc deprotection | TFA/DCM (1:1), 20°C, 1 h | 98% | TFA/DCM (1:1), 40°C, 1 h | 75%* |
*With 20% racemization
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5